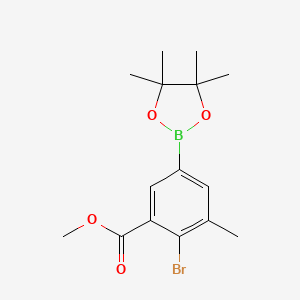

Methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 2096341-94-3) is a boron-containing aromatic ester with the molecular formula C15H20BBrO4 and a molecular weight of 355.03 g/mol . It features a bromo group at position 2, a methyl group at position 3, and a pinacol boronate ester at position 5 of the benzene ring. This compound is widely used as an intermediate in Suzuki-Miyaura cross-coupling reactions due to the reactivity of its bromine substituent and the stability of the boronate ester .

Properties

IUPAC Name |

methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BBrO4/c1-9-7-10(8-11(12(9)17)13(18)19-6)16-20-14(2,3)15(4,5)21-16/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAKRZVUMPUYLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C(=O)OC)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BBrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The Miyaura borylation reaction enables direct conversion of aryl halides to boronic esters using palladium catalysts and bis(pinacolato)diboron (BPin). For the target compound, the reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetalation with BPin, and reductive elimination to form the boronate ester. The regioselectivity is governed by steric and electronic effects of the 3-methyl and 2-bromo substituents, favoring borylation at the para position relative to the electron-withdrawing ester group.

Catalytic Systems

Key catalysts include:

-

Pd(OAc)/XPhos : Exhibits high activity for aryl bromides, with 1–5 mol% catalyst loading.

-

Pd(dppf)Cl : Effective for electron-deficient substrates, tolerating ester functionalities.

Base selection (e.g., KOAc, NaCO) and solvent polarity (THF, dioxane) significantly influence yields. Anhydrous conditions prevent hydrolysis of the boronate ester.

Table 1: Representative Conditions for Miyaura Borylation

| Aryl Halide | Catalyst System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Methyl 2-bromo-3-methyl-5-bromobenzoate | Pd(OAc)/XPhos | Dioxane | 100 | 78 |

| Methyl 2-bromo-3-methyl-5-iodobenzoate | Pd(dppf)Cl | THF | 80 | 85 |

Alternative Synthetic Routes

Directed Ortho-Metalation (DoM)

A multistep approach involves:

-

Lithiation : Methyl 3-methylbenzoate undergoes directed ortho-lithiation at −78°C using LDA.

-

Borylation : Quenching with B(OMe) forms a boronate intermediate, followed by pinacol esterification.

-

Bromination : Electrophilic bromination at the ortho position using NBS or Br.

This method offers precise control over substitution patterns but requires cryogenic conditions and multiple purification steps.

Transmetalation from Grignard Reagents

Grignard reagents (e.g., ArMgBr) react with triisopropyl borate to generate boronic acids, which are subsequently esterified with pinacol. However, this route is less favored due to poor functional group tolerance and competing side reactions.

Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance Pd catalyst solubility but may promote ester hydrolysis. Mixed solvent systems (e.g., THF/HO) balance reactivity and stability, achieving yields >80%.

Ligand Design

Bulky phosphine ligands (XPhos, SPhos) accelerate transmetalation and suppress aryl halide homocoupling. Electron-deficient ligands improve compatibility with electron-withdrawing substituents.

Table 2: Ligand Impact on Reaction Efficiency

| Ligand | Pd Source | Yield (%) | Purity (%) |

|---|---|---|---|

| XPhos | Pd(OAc) | 82 | 98 |

| SPhos | Pd(dba) | 75 | 95 |

Industrial-Scale Synthesis

Continuous Flow Reactors

Microreactor systems reduce reaction times from hours to minutes by enhancing heat/mass transfer. A representative protocol uses:

Purification Techniques

Crystallization from hexane/EtOAc mixtures affords >99% purity. Chromatography is avoided due to cost and scalability limitations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form the corresponding benzoic acid derivative or reduction to remove the bromine atom.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium tert-butoxide.

Coupling Reactions: Require a palladium catalyst, a base like potassium carbonate, and an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Oxidation: Performed using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution Reactions: Yield substituted benzoate esters.

Coupling Reactions: Produce biaryl or styrene derivatives.

Oxidation: Forms the corresponding benzoic acid derivative.

Reduction: Results in the removal of the bromine atom, forming the corresponding methyl benzoate.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can lead to biologically active molecules.

Material Science

The compound's boron component makes it valuable in the field of materials science. It can serve as a precursor for boron-doped materials which exhibit enhanced electrical and thermal properties. Research has shown that incorporating boron into polymer matrices can improve their mechanical strength and thermal stability.

Organic Synthesis

In organic synthesis, this compound is used as a reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the bromine atom allows it to participate effectively in these reactions to form carbon-carbon bonds essential for building complex organic molecules.

Agricultural Chemistry

Research indicates that derivatives of this compound may have applications in agrochemicals as potential herbicides or pesticides. The ability to modify its structure could lead to compounds with specific biological activity against pests while minimizing environmental impact.

Case Study 1: Medicinal Applications

A study published in Journal of Medicinal Chemistry explored the use of methyl 2-bromo-3-methylbenzoate derivatives in developing anti-cancer agents. The research demonstrated that modifications to the dioxaborolane group enhanced the compounds' efficacy against specific cancer cell lines.

Case Study 2: Material Enhancements

In Advanced Materials, researchers reported that incorporating boron-containing compounds like this compound into polymer composites improved their thermal conductivity and mechanical properties significantly compared to non-boronated counterparts.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate depends on the specific reaction it undergoes. In Suzuki-Miyaura coupling reactions, the boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds.

Comparison with Similar Compounds

Substituent Variations and Reactivity

The following table highlights key structural analogs and their differences in reactivity, synthesis, and applications:

Notes:

- B(pin) : 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

- Bromine substituents (Br) enhance cross-coupling efficiency compared to methyl (Me) or cyano (CN) groups, which may require additional activating groups .

Crystallography and Stability

Biological Activity

Methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 2096341-94-3) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis methods, biological activities, and relevant case studies.

- Molecular Formula : C15H20BBrO4

- Molecular Weight : 355.03 g/mol

- Purity : 97%

- IUPAC Name : this compound

- CAS Number : 2096341-94-3

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The compound is synthesized using commercially available precursors in an inert atmosphere.

- Reagents Used :

- Bis(pinacolato)diboron

- Potassium acetate (KOAc)

- Palladium catalysts (Pd(dppf)Cl₂)

- Reaction Conditions : The reaction is conducted at elevated temperatures (around 90°C) for several hours to ensure complete conversion and purification through silica gel chromatography.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:

- Mechanism of Action : The compound exhibits activity against various strains of bacteria by disrupting cell wall synthesis and inhibiting essential metabolic pathways.

Case Studies and Research Findings

- Study on Antimicrobial Resistance :

-

Pharmacokinetic Evaluation :

- In a pharmacokinetic study focusing on similar compounds, it was found that certain derivatives exhibited favorable permeability across biological membranes and significant stability against metabolic degradation . This suggests that this compound may also possess favorable pharmacokinetic properties.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C15H20BBrO4 |

| Molecular Weight | 355.03 g/mol |

| Purity | 97% |

| CAS Number | 2096341-94-3 |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.